Sodium ionophore VIII

Overview

Description

Sodium ionophore VIII is a chemical compound known for its ability to selectively bind and transport sodium ions across lipid membranes. This property makes it particularly useful in various scientific and industrial applications, especially in the field of ion-selective electrodes. This compound is a crown ether-based ionophore, which means it has a cyclic structure that can encapsulate sodium ions, facilitating their transport through hydrophobic environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium ionophore VIII typically involves the formation of a crown ether structure with specific functional groups that enhance its selectivity for sodium ions. One common synthetic route includes the reaction of a diol with a dihalide in the presence of a base to form the crown ether ring. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. The process usually includes multiple purification steps such as recrystallization and chromatography to ensure the high purity of the final product. The enhanced hydrophobicity of this compound, due to the presence of additional alkyl chains, helps in improving its stability and selectivity.

Chemical Reactions Analysis

Types of Reactions

Sodium ionophore VIII primarily undergoes complexation reactions where it binds with sodium ions. It does not typically participate in oxidation, reduction, or substitution reactions due to its stable crown ether structure.

Common Reagents and Conditions

The common reagents used in the preparation and application of this compound include sodium salts, organic solvents like dichloromethane, and bases such as potassium carbonate. The reaction conditions often involve room temperature and an inert atmosphere to prevent oxidation or hydrolysis.

Major Products Formed

The major product formed from the reaction of this compound with sodium ions is a stable sodium-ionophore complex. This complex can be used in various analytical and sensing applications.

Scientific Research Applications

Chemistry

Sodium ionophore VIII is primarily utilized in the development of ion-selective electrodes (ISEs) for detecting and quantifying sodium ions in various samples. These electrodes are critical for applications in environmental monitoring, food safety, and clinical diagnostics.

Key Features:

- Selectivity: High selectivity for sodium ions over other cations.

- Sensitivity: Capable of detecting low concentrations of sodium ions.

| Application | Description |

|---|---|

| Ion-selective electrodes | Used for quantifying sodium in environmental and biological samples. |

| Sensor development | Integral component in sensors designed for real-time monitoring of sodium levels. |

Biology

In biological research, this compound plays a role in studying ion transport and membrane permeability. It aids in understanding cellular processes related to sodium ion dynamics.

Case Study:

- A study demonstrated the use of this compound in evaluating the permeability of cell membranes to sodium ions, which is crucial for understanding physiological processes such as nerve impulse transmission .

Medicine

The compound is employed in designing biosensors that monitor sodium levels in biological fluids. This application is vital for diagnosing and managing conditions related to electrolyte imbalances, such as hypertension and heart disease.

Key Applications:

- Biosensors: Used to develop devices that provide real-time monitoring of sodium levels.

- Clinical diagnostics: Essential for assessing patients' electrolyte status.

| Application | Description |

|---|---|

| Biosensors | Devices that measure sodium levels in blood or sweat. |

| Clinical diagnostics | Tools for diagnosing conditions like hypertension. |

Industry

In industrial applications, this compound is used in the fabrication of wearable chemical sensors for real-time monitoring of sweat composition. This technology provides insights into hydration status and electrolyte balance during physical activities.

Key Features:

- Wearable sensors: Facilitate continuous monitoring of sodium levels during exercise.

- Health applications: Useful for athletes and individuals with specific health conditions.

| Application | Description |

|---|---|

| Wearable sensors | Monitor sweat composition for health insights. |

| Fitness tracking | Provides data on hydration and electrolyte balance during activities. |

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various applications:

- Highly Sensitive Sodium Ion Sensor: A study developed a sensor based on silicon nanowire field-effect transistors that utilized a sodium-selective membrane incorporating this compound, achieving high sensitivity and selectivity .

- Cytotoxicity Studies: Research has assessed the cytotoxic effects of ionophore-based membranes, revealing important insights into their safety profiles for biomedical applications .

Mechanism of Action

The mechanism of action of sodium ionophore VIII involves the selective binding of sodium ions within its crown ether structure. This binding is facilitated by the oxygen atoms in the crown ether, which coordinate with the sodium ion, effectively encapsulating it. The hydrophobic nature of the ionophore allows it to transport the sodium ion across lipid membranes, disrupting the membrane potential and enabling various analytical applications .

Comparison with Similar Compounds

Similar Compounds

Sodium ionophore VI: Shares a similar crown ether structure but with different alkyl chain lengths, affecting its hydrophobicity and selectivity.

Lithium ionophore VIII: Used for lithium ions, demonstrating the versatility of crown ether-based ionophores in selective ion transport

Uniqueness

Sodium ionophore VIII is unique due to its enhanced hydrophobicity, which improves its stability and selectivity for sodium ions. This makes it particularly effective in applications requiring high sensitivity and specificity, such as wearable chemical sensors and ion-selective electrodes .

Biological Activity

Sodium Ionophore VIII, also known as sodium ion-selective ionophore, is a synthetic compound widely used in electrochemical sensors and biological studies. This article reviews its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Overview of this compound

This compound is primarily utilized for its ability to selectively transport sodium ions (Na) across lipid membranes. This property makes it an essential tool in studying ion transport mechanisms and cellular functions. The compound is often employed in the development of sodium-selective electrodes, enhancing the understanding of sodium dynamics in various biological systems.

This compound operates by forming a complex with sodium ions, facilitating their movement across cellular membranes. The ionophore's structure allows it to encapsulate Na ions effectively, which can then diffuse through lipid bilayers. This process alters the electrochemical gradients across membranes, influencing cellular activities such as:

- Membrane Potential Modulation : By altering the concentration of Na inside and outside the cell, this compound can disrupt normal membrane potential.

- Cellular Signaling : Changes in sodium concentration can affect various signaling pathways, impacting processes like muscle contraction and neurotransmitter release.

Table 1: Biological Effects of this compound

| Study | Biological Effect | Methodology | Key Findings |

|---|---|---|---|

| Study 1 | Cytotoxicity | In vitro assays | Demonstrated significant cytotoxic effects on cancer cell lines at varying concentrations. |

| Study 2 | Membrane Potential Disruption | Electrophysiological measurements | Induced substantial changes in membrane potential in neuronal cells. |

| Study 3 | Sodium Transport Enhancement | Fluorescence microscopy | Enhanced sodium transport across cell membranes, confirming its role as an ionophore. |

Case Studies

- Cytotoxicity in Cancer Cells : A study investigated the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound induced apoptosis in a dose-dependent manner, suggesting potential applications in cancer therapy .

- Neuronal Activity Modulation : Another research focused on the effects of this compound on neuronal cells. The findings revealed that treatment with the ionophore led to significant alterations in action potentials, highlighting its potential role in neuropharmacology .

- Ion Transport Studies : A comprehensive study assessed the ion transport capabilities of this compound using fluorescence techniques. The results confirmed that the ionophore significantly increased Na permeability across lipid membranes, validating its use as an effective sodium transporter .

Applications

This compound has diverse applications in both research and clinical settings:

- Electrochemical Sensors : Its selective ion transport properties make it ideal for developing sensors that measure sodium levels in biological samples.

- Pharmacological Research : The compound is used to explore sodium-related pathologies and therapeutic interventions targeting sodium transport mechanisms.

- Drug Development : Investigations into its cytotoxic effects have opened avenues for developing new cancer treatments.

Properties

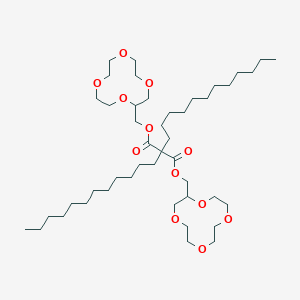

IUPAC Name |

bis(1,4,7,10-tetraoxacyclododec-2-ylmethyl) 2,2-didodecylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H84O12/c1-3-5-7-9-11-13-15-17-19-21-23-45(24-22-20-18-16-14-12-10-8-6-4-2,43(46)56-39-41-37-52-31-29-48-25-27-50-33-35-54-41)44(47)57-40-42-38-53-32-30-49-26-28-51-34-36-55-42/h41-42H,3-40H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQDPQSWXOQEQHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(CCCCCCCCCCCC)(C(=O)OCC1COCCOCCOCCO1)C(=O)OCC2COCCOCCOCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H84O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50392841 | |

| Record name | Sodium ionophore VIII | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

817.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174752-42-2 | |

| Record name | Sodium ionophore VIII | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.